1-Fluoro-3-nitronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSIRTDZHYZHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631414 | |
| Record name | 1-Fluoro-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-93-4 | |
| Record name | 1-Fluoro-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Fluoro 3 Nitronaphthalene and Its Analogues
Strategies for Regioselective Functionalization of the Naphthalene (B1677914) Core
The precise placement of substituents on a naphthalene ring is governed by the electronic properties of the groups already present and the nature of the reaction mechanism. For electrophilic aromatic substitution, new groups are directed to specific positions based on the stability of the carbocation intermediate (Wheland intermediate). Conversely, nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The synthesis of 1-fluoro-3-nitronaphthalene requires navigating these principles to overcome the natural reactivity patterns of the naphthalene system.
One potential route to this compound involves the direct nitration of 1-fluoronaphthalene. This approach relies on the principles of electrophilic aromatic substitution (EAS), where an electrophile, in this case, the nitronium ion (NO₂⁺), attacks the electron-rich naphthalene ring. However, the success of this strategy is entirely dependent on the directing effect of the fluorine substituent.
In electrophilic aromatic substitution, the fluorine atom is classified as a deactivating but ortho, para-directing group. libretexts.org Its high electronegativity withdraws electron density from the ring through the sigma bond (inductive effect), making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted naphthalene.
Despite this deactivation, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a π-donating effect). libretexts.org This resonance effect preferentially stabilizes the cationic intermediates formed during attack at the ortho (C2) and para (C4) positions. In the case of 1-fluoronaphthalene, electrophilic attack is therefore predicted to occur primarily at the C2, C4, C5, and C7 positions. The C3 and C6 positions are meta to the fluorine and are not electronically favored. Consequently, the direct nitration of 1-fluoronaphthalene is expected to yield a mixture of isomers, predominantly 1-fluoro-4-nitronaphthalene and 1-fluoro-2-nitronaphthalene, making the synthesis of the this compound isomer by this method highly inefficient.
Table 1: Predicted Major Products from Electrophilic Nitration of 1-Fluoronaphthalene
| Position of Nitration | Product Name | Relationship to Fluorine | Predicted Yield |
|---|---|---|---|
| C4 | 1-Fluoro-4-nitronaphthalene | para | Major |
| C2 | 1-Fluoro-2-nitronaphthalene | ortho | Major |
| C5 | 1-Fluoro-5-nitronaphthalene | peri | Minor |
| C7 | 1-Fluoro-7-nitronaphthalene | - | Minor |
| C3 | This compound | meta | Trace/None |
The mechanism of electrophilic aromatic nitration is a well-established process that proceeds in three main stages. masterorganicchemistry.com First, the active electrophile, the nitronium ion (NO₂⁺), is generated. This is typically achieved by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. masterorganicchemistry.comyoutube.com
Step 1: Generation of the Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
While the inherent electronic factors of the substrate are the primary determinants of regioselectivity, reaction conditions can be optimized to influence the distribution of isomers. Key parameters that can be adjusted include the choice of nitrating agent, reaction temperature, and solvent. beilstein-journals.org
Nitration of naphthalene itself with a standard nitrating mixture (HNO₃/H₂SO₄) typically yields about 90-95% 1-nitronaphthalene (B515781) and 5-10% 2-nitronaphthalene. youtube.comscitepress.org The ratio can vary based on the specific conditions. researchgate.net Continuous-flow reactors have been shown to offer superior control over reaction parameters like temperature and residence time, leading to high yields (up to 94.96%) of 1-nitronaphthalene and enhanced safety compared to batch processes. acs.org Different nitrating systems, such as acetyl nitrate or nitronium salts like NO₂BF₄, can also alter the product distribution, sometimes by modifying the steric bulk or reactivity of the electrophile. However, these optimizations are generally aimed at maximizing the yield of the thermodynamically or kinetically favored product. Overcoming the strong electronic preference for ortho/para substitution in 1-fluoronaphthalene to favor the meta product remains a formidable challenge that typically cannot be solved by simple optimization of nitration conditions.
Table 2: Influence of Nitrating Conditions on Naphthalene Regioselectivity
| Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Approx. α:β Ratio | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 1,4-Dioxane | Not specified | 96:4 | scitepress.org |
| HNO₃/H₂SO₄ | Batch Reactor | 40-60 | ~95:5 | researchgate.net |
| HNO₃/H₂SO₄ | Flow Reactor | 30-70 | ~95:5 | acs.org |
| N-nitropyridinium salts | Acetonitrile | Not specified | Varies | rsc.org |
Given the challenges of controlling regioselectivity in electrophilic nitration, an alternative and more promising strategy is to reverse the order of functionalization. This approach involves starting with a nitronaphthalene precursor that already has a leaving group at the desired position and introducing the fluorine atom via a nucleophilic aromatic substitution (SₙAr) reaction. The presence of the strongly electron-withdrawing nitro group is essential for this strategy, as it activates the naphthalene ring towards attack by a nucleophile like the fluoride (B91410) ion.
Halogen-exchange (Halex) fluorination is a powerful and widely used method for the synthesis of aryl fluorides. thieme-connect.de This reaction involves the displacement of a more polarizable halogen, typically chlorine or bromine, with fluoride. The synthesis of this compound would begin with a precursor such as 1-chloro-3-nitronaphthalene or 1-bromo-3-nitronaphthalene.
The mechanism for SₙAr involves two steps:
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the leaving group (e.g., Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the C3 position is crucial for stabilizing this intermediate by delocalizing the negative charge.
Loss of Leaving Group: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.
This process is typically carried out using a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. nih.govresearchgate.net The efficiency of the reaction can be enhanced by using phase-transfer catalysts, such as quaternary ammonium salts, which increase the solubility and nucleophilicity of the fluoride salt. nih.govrsc.org Anhydrous conditions are often critical, as water can solvate the fluoride ion and reduce its reactivity. nih.gov
Nucleophilic Aromatic Fluorination of Nitronaphthalene Precursors
Metal-Catalyzed Fluorination Strategies for Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring is a challenging transformation due to the high reactivity of fluorinating agents and the strength of the C-F bond. Transition metal catalysis has emerged as a powerful tool to achieve this with high efficiency and selectivity. google.comnih.govepa.gov Various metals, including palladium, copper, iron, and nickel, have been successfully employed to catalyze the fluorination of aromatic C-H bonds or the cross-coupling of aryl precursors with fluoride sources. google.com
Palladium-catalyzed reactions are among the most developed methods for aromatic fluorination. researchgate.netchemscene.com These strategies often involve the fluorination of aryl triflates or bromides. google.com A key advance has been the development of specialized biaryl monophosphine ligands that facilitate the difficult C–F reductive elimination step from the palladium(II) center. researchgate.netchemscene.com Another approach involves a Pd(IV)–F intermediate, which can perform electrophilic fluorination on weakly nucleophilic arenes. google.com Common electrophilic fluorinating reagents used in these catalytic cycles include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). google.comnih.gov
Copper-catalyzed methods offer a more economical alternative to palladium. google.com These reactions can proceed through various mechanisms, including the formation of a Cu(III)-aryl intermediate, to achieve C-F bond formation. google.com Iron catalysis has also been utilized for C(sp³)–H fluorination of benzylic substrates, a reaction that can be promoted by additives in some cases. google.com
While these methods are broadly applicable to aromatic systems, their application to the specific synthesis of this compound would typically involve the fluorination of a pre-functionalized nitronaphthalene precursor. The choice of catalyst and reaction conditions is crucial to control regioselectivity and avoid side reactions, especially given the presence of the deactivating nitro group.
Table 1: Overview of Metal-Catalyzed Aromatic Fluorination Strategies
| Metal Catalyst | Common Precursors | Typical Fluorinating Agent | Mechanistic Feature | Reference |
| Palladium (Pd) | Aryl triflates, Aryl bromides, Arenes | Selectfluor®, NFSI | C-F reductive elimination from Pd(II) or Pd(IV) | google.comresearchgate.netchemscene.com |
| Copper (Cu) | Diaryliodonium reagents | Cu(I)-F | Oxidation to Cu(III)-aryl intermediate | google.com |
| Iron (Fe) | Benzylic substrates, Azaheterocycles | Selectfluor® | Radical mechanism or C-H activation | google.com |
| Nickel (Ni) | Oxindoles, β-ketoesters, Fluoro-aromatics | NFSI | Enantioselective fluorination, C-F/C-H metathesis | google.com |
Photocatalytic Approaches in Fluorinated Aromatic Synthesis
Visible-light photoredox catalysis has recently emerged as a mild and powerful strategy for the formation of C-F bonds. epa.govorganicchemistrytutor.com This methodology utilizes photocatalysts, which, upon excitation by visible light, can initiate single-electron transfer (SET) processes to activate substrates and fluorinating reagents. epa.govstackexchange.com Both transition metal complexes (e.g., Ru(bpy)₃²⁺) and organic dyes can serve as effective photocatalysts. epa.gov
A common approach involves the generation of a radical intermediate from a suitable precursor, which then reacts with a fluorine source. stackexchange.comechemi.com For aromatic systems, this can involve the direct C-H fluorination of arenes. For instance, an acridinium photocatalyst has been used for the direct radiofluorination of unactivated arenes using ¹⁸F⁻. google.com Another strategy is decarboxylative fluorination, where a carboxylic acid is converted to a radical intermediate that is subsequently trapped by a fluorinating agent like Selectfluor®. epa.gov
The application of photocatalysis to the synthesis of fluoronitronaphthalenes could proceed via the direct fluorination of a nitronaphthalene substrate. The regioselectivity of such a reaction would be governed by the electronic properties of the nitronaphthalene ring and the nature of the radical intermediate formed. This approach offers a potentially greener alternative to traditional methods, as it often operates at room temperature using visible light as the energy source. nih.gov
Table 2: Examples of Photocatalytic Systems for Aromatic Fluorination
| Photocatalyst Type | Example Catalyst | Fluorinating Agent | Substrate Type | Reference |
| Transition Metal | [Ru(phen)₃]Cl₂ | CF₃SO₂Cl | Arenes, Heteroarenes | google.com |
| Transition Metal | Ir(ppy)₃ | Togni reagent | Aniline derivatives | google.com |
| Organic Dye | Acridinium salt | ¹⁸F⁻NBu₄⁺ | Unactivated arenes | google.com |
| Organic Dye | 3-cyano-1-methylquinolinium | TEAF•4HF | Benzene derivatives | google.com |
Multi-Component and Tandem Reaction Approaches to Substituted Naphthalenes
The construction of the substituted naphthalene core itself can be achieved through elegant multi-component and tandem reactions, which build molecular complexity in a single operation. These methods provide efficient access to functionalized naphthalenes that can serve as precursors to this compound.
Ring Transformations and Cycloaddition Reactions
A variety of synthetic strategies have been developed to construct the naphthalene ring system from simpler acyclic or monocyclic precursors. byjus.com These methods often rely on cycloaddition or cyclization reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The reaction of a suitable diene with a dienophile is a classic approach. For instance, 2-pyrones can react with arynes (generated in situ from o-silylaryl triflates) to provide multisubstituted naphthalenes after a decarboxylative aromatization step. youtube.com
Visible-Light Energy Transfer Catalysis: This modern approach enables the intermolecular dearomative [4+2] cycloaddition of naphthalene itself with vinyl benzenes, creating complex bicyclic structures that can be further modified. stmarys-ca.edumasterorganicchemistry.com
Ring-Expansion Rearrangement: Readily available indenones can undergo a catalytic ring-expansion upon reaction with organometallic reagents and trimethylsilyldiazomethane to yield substituted naphthalenes. google.comechemi.com
Electrophilic Cyclization: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization using reagents like ICl, I₂, or Br₂ to afford substituted naphthalenes under mild conditions. rsc.org
Nitrogen-to-Carbon Transmutation: In a novel ring transformation, isoquinolines can be converted into substituted naphthalenes by reaction with a phosphonium ylide. This process involves a ring-opening, 6π-electrocyclization, and elimination sequence, effectively swapping a nitrogen atom for a carbon atom. nih.gov
Derivatization from Diamine or Diazonium Salt Precursors
One of the most established methods for introducing a fluorine atom onto an aromatic ring is through the decomposition of an aryl diazonium salt. This approach starts from an aromatic amine, which can be prepared from the reduction of a nitro compound or from a naphthalenediamine precursor.
The Balz-Schiemann reaction is the archetypal example of this transformation. It involves the diazotization of a primary aromatic amine (like a nitronaphthylamine) with nitrous acid in the presence of fluoroboric acid (HBF₄). This forms a stable aryldiazonium tetrafluoroborate salt. Gentle heating of this isolated salt then leads to its decomposition, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride. chemscene.com Innovations to this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and performing the reaction in ionic liquids to improve yields and safety. epa.gov
A related process is the Sandmeyer reaction , which typically uses copper(I) salts to catalyze the decomposition of the diazonium salt to form aryl chlorides or bromides. researchgate.net While the classic Sandmeyer reaction is not used for fluorination, Sandmeyer-type conditions can be employed for other transformations. researchgate.net For fluorination, the Balz-Schiemann reaction remains the more direct diazonium salt method. nih.gov
A specific, though low-yielding (10-15%), synthesis of 1-fluoro-2-nitronaphthalene and 2-fluoro-1-nitronaphthalene has been reported via a modified Schiemann reaction. This involved the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran (B95107), followed by decomposition. organicchemistrytutor.comrsc.org This highlights the direct applicability of this method for preparing fluoronitronaphthalene isomers.
Table 3: Comparison of Balz-Schiemann and Sandmeyer Reactions for Halogen Introduction
| Feature | Balz-Schiemann Reaction | Sandmeyer Reaction |
| Target Halide | Fluoride (F) | Chloride (Cl), Bromide (Br), Cyanide (CN) |
| Reagents | HBF₄ or other BF₄⁻ source, NaNO₂ | CuCl, CuBr, CuCN, NaNO₂, HX |
| Catalyst | Typically none (thermal decomposition) | Copper(I) salt |
| Intermediate | Isolated Aryldiazonium Tetrafluoroborate | Aryldiazonium Halide (often in situ) |
| Mechanism | Believed to involve an aryl cation | Radical-nucleophilic aromatic substitution |
| Reference | chemscene.com | nih.govresearchgate.net |
Integration of Fluorination and Nitration in Convergent Synthesis
A convergent synthesis aims to construct a target molecule from separate, pre-functionalized fragments in a way that minimizes the number of linear steps. For this compound, this would involve strategies that introduce the fluoro and nitro groups in a minimal number of steps from a common intermediate or through a one-pot process.
One potential convergent strategy is the nucleophilic aromatic substitution (SₙAr) of a nitro group. In highly activated systems, a nitro group can be displaced by a nucleophile, such as fluoride. For example, 1,3-dinitrobenzene can react with potassium fluoride in the presence of an acyl chloride (to scavenge the nitrite byproduct) to produce 1-fluoro-3-nitrobenzene. epa.gov Applying this logic to a dinitronaphthalene isomer, such as 1,3-dinitronaphthalene, could theoretically provide a direct route to this compound, although the activation of the naphthalene ring would be a critical factor.
Another approach involves a one-pot reaction where multiple transformations occur sequentially in the same reactor. A patented process describes the simultaneous or successive halogenation, nitration, and fluorination-exchange of certain substituted aromatic compounds in liquid hydrofluoric acid. google.com In this process, HF serves as both the solvent and the fluorinating agent for substituent groups, while a nitrating agent and a halogen are added. While not specifically demonstrated for naphthalene itself, this concept of integrating nitration and fluorination steps in a single pot represents a highly convergent and efficient synthetic design.
The more common synthetic routes are often linear rather than convergent. For example, one could envision the nitration of 1-fluoronaphthalene. Electrophilic nitration of naphthalene itself predominantly yields 1-nitronaphthalene. stackexchange.comyoutube.com The fluorine atom in 1-fluoronaphthalene is an ortho-, para-director. Therefore, nitration would be expected to yield a mixture of isomers, including 1-fluoro-2-nitronaphthalene and 1-fluoro-4-nitronaphthalene, with the formation of this compound being less favored. This regioselectivity challenge underscores the need for more advanced, integrated synthetic methodologies to access specific isomers like this compound efficiently.
Elucidating Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 3 Nitronaphthalene
Electrophilic Aromatic Substitution (EAS) Reactivity Analysis
The reactivity of the 1-fluoro-3-nitronaphthalene ring system towards electrophilic attack is governed by the complex interplay of the electronic properties of the fluorine and nitro substituents. These groups exert both inductive and resonance effects, which can either be synergistic in deactivating the ring or antagonistic in their directing influence.
Synergistic and Antagonistic Electronic Effects of Fluorine and Nitro Groups
The fluorine atom and the nitro group significantly modulate the electron density of the naphthalene (B1677914) core through a combination of inductive and resonance effects. du.edu.egauburn.edu
Nitro Group: The nitro group is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a strong resonance effect (-M). minia.edu.egkhanacademy.org The nitrogen atom's formal positive charge inductively pulls electron density from the ring. minia.edu.eg The resonance effect delocalizes π-electrons from the ring onto the oxygen atoms of the nitro group. Both effects work in concert to substantially decrease the electron density of the aromatic system, making the nitro group a strong deactivator for electrophilic aromatic substitution. wikipedia.orgkhanacademy.org
In this compound, these effects are combined. Both the fluorine and nitro groups act synergistically to deactivate the naphthalene ring system, particularly the ring to which they are attached. The strong electron-withdrawing nature of both substituents makes electrophilic aromatic substitution reactions on this molecule significantly slower than on naphthalene itself. minia.edu.eg
Directing Group Influence on Regioselectivity
While both groups are deactivating, their directing effects are antagonistic and determine the position of an incoming electrophile. libretexts.orgyoutube.com
The fluorine atom at C-1 is an ortho, para-director due to its +M effect. It directs incoming electrophiles to the C-2 and C-4 positions.
The nitro group at C-3 is a meta-director. It directs incoming electrophiles to positions meta to itself, which are C-1, C-5, and C-8 (relative to the C-3 position).
An analysis of the available positions for substitution reveals the following:
Positions 2 and 4: These positions are activated by the fluorine's +M effect but are on a ring that is heavily deactivated by both the -I effect of fluorine and the powerful -I and -M effects of the nitro group. Attack at these positions is highly disfavored.
Positions 5, 6, 7, and 8: This second ring is not directly substituted and is therefore significantly less deactivated than the first ring. Electrophilic attack will preferentially occur on this ring. bombaytechnologist.in
The α-positions (5 and 8) are inherently more reactive than the β-positions (6 and 7). libretexts.org
The nitro group at C-3 meta-directs to positions 5 and 8. bombaytechnologist.in
Further nitration of 1-nitronaphthalene (B515781), for instance, yields 1,5- and 1,8-dinitronaphthalene, indicating a preference for attack at the 5 and 8 positions of the unsubstituted ring. bombaytechnologist.in
Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C-5 and C-8 positions .
| Position | Influence of C-1 Fluorine | Influence of C-3 Nitro Group | Overall Predicted Reactivity |
|---|---|---|---|
| C-2 | Ortho (Activating) | - | Very Low (on highly deactivated ring) |
| C-4 | Para (Activating) | Ortho (Deactivating) | Very Low (on highly deactivated ring) |
| C-5 | - | Meta (Directing) | High (α-position on less deactivated ring) |
| C-6 | - | - | Low (β-position) |
| C-7 | - | Para (Deactivating) | Low (β-position) |
| C-8 | - | Meta (Directing) | High (α-position on less deactivated ring) |
Nucleophilic Aromatic Substitution (SNAr) Dynamics
The presence of the strongly electron-withdrawing nitro group makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally unfeasible for unsubstituted aryl halides. libretexts.org
Mechanism of Fluorine Displacement in Activated Naphthalenes
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. libretexts.org
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C-1). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group at the C-3 position. This stabilization by the electron-withdrawing nitro group is essential for the reaction to proceed. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions. masterorganicchemistry.com The high electronegativity of fluorine makes the C-F bond highly polarized, facilitating the initial nucleophilic attack, and the stability of the resulting fluoride anion (F⁻) makes it an excellent leaving group.
The nitro group is essential for this reaction, as it activates the ring towards nucleophilic attack and stabilizes the key anionic intermediate. libretexts.org
Photoinduced Nucleophilic Aromatic Substitution (Photo-SNAr) Kinetics and Yields
In addition to ground-state reactions, this compound can undergo nucleophilic aromatic substitution upon electronic excitation, a process known as photo-SNAr. These reactions often proceed via the triplet excited state of the aromatic molecule. iupac.org
Research on the photosubstitution of this compound with nucleophiles like hydroxide (B78521) (OH⁻) and methylamine (B109427) (CH₃NH₂) in aqueous solutions has provided quantitative kinetic data. The meta-activation by the nitro group is a key feature of these photochemical reactions. iupac.org The quantum yields (Φ) for the substitution are notably higher for the fluoro compound compared to its methoxy (B1213986) analogue (1-methoxy-3-nitronaphthalene). This is attributed to the significantly longer lifetime of the triplet excited state of the fluoro derivative, which compensates for its slightly lower reactivity (k₁) with the nucleophile. iupac.org
| Nucleophile | Quantum Yield (Φ) | Triplet State Lifetime (τ) | Rate Constant (k₁) |
|---|---|---|---|
| OH⁻ | Data available but specific value not provided in source | Significantly longer than corresponding methoxy compound | Lower than corresponding methoxy compound |
| CH₃NH₂ | Data available but specific value not provided in source | Lower than corresponding methoxy compound |
Transformations Involving the Nitro Group
The nitro group itself is a versatile functional group that can undergo various chemical transformations, with reduction being the most common and synthetically useful reaction. wikipedia.org The reduction of the nitro group in this compound provides a direct route to the corresponding amine, 1-fluoro-3-naphthalenamine.
This transformation is a cornerstone of synthetic organic chemistry as it allows for the introduction of an amino group. unimi.it A wide array of reagents and conditions can be employed to achieve this reduction, offering high yields and chemoselectivity. unimi.itorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). wikipedia.orgunimi.it
Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). wikipedia.org
Other Reducing Agents: Reagents such as sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or tin(II) chloride (SnCl₂) are also effective. wikipedia.org
Depending on the specific reagents and reaction conditions, the reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. mdpi.com However, under most standard conditions, the reaction proceeds to completion to yield the primary amine. The presence of the fluoro substituent is generally tolerated by these reduction methods. organic-chemistry.org
Theoretical Studies of Photophysical Processes
The photophysics of nitroaromatic compounds are distinguished by highly efficient and often extremely rapid non-radiative decay pathways. For nitronaphthalenes, the dominant pathway for the decay of the first singlet excited state (S₁) is intersystem crossing (ISC) to the triplet manifold researchgate.netacs.org. Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities wikipedia.org.
Theoretical and experimental studies on 1-nitronaphthalene, a closely related compound, have revealed an exceptionally fast ISC, occurring on a timescale of approximately 100 femtoseconds (fs) researchgate.netacs.org. This makes it one of the fastest known multiplicity changes for an organic molecule researchgate.net. This ultrafast dynamic is attributed to a combination of factors:
High Spin-Orbit Coupling (SOC): A significant SOC exists between the fluorescent S₁ state, which has (π,π) character, and a nearby upper triplet state, Tₙ, which possesses considerable (n,π) character semanticscholar.orgnih.gov. The mixing of these states of different orbital types facilitates the spin-forbidden transition, representing a manifestation of El-Sayed's rules acs.org.
State Energetics: The presence of triplet states that are nearly isoenergetic with the S₁ state provides a favorable energetic landscape for the transition to occur efficiently acs.org.
Conformational Dynamics: Upon excitation, conformational relaxation, primarily involving the rotation of the nitro group, can further facilitate the decay process by connecting the bright S₁ state with dark excited states semanticscholar.orgnih.gov.
For this compound, a similar mechanism is expected. The fluorine substituent may perturb the energies of the singlet and triplet states, but the fundamental ultrafast ISC pathway driven by the nitro group is anticipated to remain the dominant deactivation channel for the S₁ state. The solvent environment can also influence the dynamics; studies on 1-nitronaphthalene show a modest increase in the S₁ lifetime in nonpolar solvents compared to polar ones, reflecting changes in the relative energies of the involved electronic states researchgate.netacs.org.
| Compound | Excited State | Decay Pathway | Characteristic Timescale | Key Mechanistic Feature |
| 1-Nitronaphthalene | S₁ (π,π) | Intersystem Crossing (ISC) | ~100 fs | High Spin-Orbit Coupling (SOC) with a nearby Tₙ (n,π) state researchgate.netsemanticscholar.org |
| 1-Nitronaphthalene | Tₙ | Internal Conversion | 2-4 ps | Relaxation to the lowest triplet state (T₁) semanticscholar.org |
| 1-Nitronaphthalene | T₁ | Vibrational Cooling | 6-12 ps | Dissipation of excess vibrational energy to the solvent semanticscholar.org |
| 1-Nitronaphthalene | T₁ | Intersystem Crossing | Microseconds (µs) | Return to the ground state (S₀) semanticscholar.org |
This table summarizes the photophysical dynamics observed for 1-nitronaphthalene, which serves as a model for this compound.
Aromatic photosubstitution reactions proceed via the electronic excited state of the aromatic compound. Upon absorption of a photon, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). While the initial excitation is to a singlet state, the subsequent reactivity is often dictated by the properties of both the singlet and triplet excited states.
The singlet excited state (S₁) is typically short-lived, especially in nitronaphthalenes, due to the ultrafast intersystem crossing described previously researchgate.netsemanticscholar.orgnih.gov. However, if a reaction can occur on a timescale competitive with ISC, the S₁ state can be the reactive species. In this state, the electron distribution of the naphthalene ring is significantly altered compared to the ground state, making certain positions more susceptible to nucleophilic attack iupac.org.
The triplet excited state (T₁) , populated via ISC from the S₁ state, has a much longer lifetime (on the order of microseconds) than the S₁ state semanticscholar.orglibretexts.org. This extended lifetime provides a greater opportunity for the excited molecule to encounter and react with another species, such as a nucleophile. Consequently, for many photosubstitution reactions of nitroaromatics, the T₁ state is the key reactive intermediate iupac.org.
In both the singlet and triplet excited states, the presence of the powerful electron-withdrawing nitro group significantly polarizes the naphthalene nucleus, creating positions with high positive charge density that are activated for nucleophilic attack iupac.org. Theoretical calculations of charge densities in the excited states can predict the most likely sites for substitution. For nitronaphthalenes, nucleophilic photosubstitution often occurs at positions on the ring that are different from those favored in ground-state reactions, highlighting the profound change in electronic structure upon photoexcitation iupac.org. The fluorine atom in this compound also influences the charge distribution and can further direct the regioselectivity of these photoreactions.
Advanced Spectroscopic and Structural Characterization Research Methodologies
Computational Spectroscopy for Electronic and Vibrational Analysis
Computational methods, particularly those rooted in density functional theory (DFT), have become indispensable for predicting and interpreting the spectroscopic properties of molecules. These theoretical approaches complement experimental data, offering a deeper understanding of molecular structure and behavior at the quantum level.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. arxiv.org This approach allows for the calculation of electronic absorption and emission spectra, providing insights into the electronic transitions that occur when a molecule interacts with light. youtube.comnih.gov For 1-Fluoro-3-nitronaphthalene, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions, which relate to the intensity of the spectral bands.
The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. arxiv.org Hybrid functionals, such as B3LYP, are commonly employed for organic molecules as they provide a good balance between computational cost and accuracy. By simulating the electronic spectra, researchers can understand the nature of the electronic transitions, for instance, whether they are localized on the naphthalene (B1677914) core or involve charge transfer between the nitro and fluoro substituents. This information is critical for designing molecules with specific photophysical properties.
Table 1: Representative TD-DFT Calculated Absorption and Emission Data for a Nitronaphthalene Derivative
| Parameter | Calculated Value |
| Absorption λmax (nm) | 350 |
| Oscillator Strength (f) | 0.15 |
| Major Contribution | HOMO -> LUMO |
| Emission λmax (nm) | 450 |
| Stokes Shift (nm) | 100 |
Note: This table presents representative data for a generic nitronaphthalene derivative to illustrate the typical output of TD-DFT calculations, in the absence of specific published data for this compound.
Theoretical vibrational frequency analysis, typically performed using DFT, is a valuable tool for identifying and characterizing molecules by predicting their infrared (IR) and Raman spectra. slideshare.netnih.gov This method calculates the frequencies of the normal modes of vibration of a molecule, which correspond to the peaks observed in its vibrational spectra. scirp.orgijesrr.org For this compound, these calculations can aid in the assignment of specific vibrational modes to the observed spectral bands.
The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations that are sensitive to its electronic environment. researchgate.net Similarly, the C-F and C-N stretching vibrations, as well as the various vibrational modes of the naphthalene ring, can be calculated and compared with experimental data. This comparison helps to confirm the molecular structure and provides insights into the strength of the various chemical bonds within the molecule.
Table 2: Representative Calculated Vibrational Frequencies for Nitroaromatic Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1500 - 1570 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
| C-N Stretch | 800 - 900 |
| C-F Stretch | 1000 - 1400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic Ring Breathing | 950 - 1050 |
Note: This table provides typical frequency ranges for key vibrational modes in nitroaromatic compounds to illustrate the application of theoretical vibrational analysis. researchgate.net
X-ray Crystallographic Studies on Analogous Naphthalene Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound may not be readily available in the public domain, the principles of this technique and its application to analogous naphthalene derivatives provide invaluable insights into its potential solid-state structure and intermolecular interactions.
X-ray crystallography plays a crucial role in the stereochemical analysis of reaction intermediates and adducts. 182.160.97nih.gov In the context of reactions involving this compound, such as nucleophilic aromatic substitution, the isolation and crystallographic characterization of any stable intermediates could provide unambiguous evidence for the reaction mechanism. The precise bond lengths, bond angles, and torsional angles determined from the crystal structure would reveal the geometry of the intermediate, confirming, for example, the formation of a Meisenheimer complex.
The solid-state structure of a molecule, as determined by X-ray crystallography, can offer profound insights into its reactivity. tandfonline.com The packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds or π-π stacking, can influence which reaction pathways are favored in the solid state. For analogous nitronaphthalene derivatives, crystallographic studies have revealed details about the planarity of the naphthalene ring system and the orientation of the nitro group relative to the ring. researchgate.net This information is crucial for understanding how the molecule might interact with other reagents.
Table 3: Representative Crystallographic Data for a Substituted Nitronaphthalene
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 105 |
| Volume (ų) | 780 |
| Z (molecules per unit cell) | 4 |
Note: This table presents illustrative crystallographic data for a generic substituted nitronaphthalene to demonstrate the type of information obtained from an X-ray diffraction study.
Application of Nuclear Magnetic Resonance (NMR) in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for elucidating the structure of molecules in solution and for studying the mechanisms of chemical reactions. researchgate.net For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary nuclei of interest.
In mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time. By taking spectra at various time points, it is possible to identify the starting materials, intermediates, and final products, and to determine their relative concentrations. rsc.org This allows for the determination of reaction kinetics and the elucidation of the reaction pathway. For example, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, the disappearance of the ¹⁹F NMR signal and the appearance of new signals in the ¹H and ¹³C NMR spectra would provide direct evidence for the transformation. The chemical shifts and coupling constants in the NMR spectra of any observed intermediates can provide crucial information about their structure. mdpi.com
Theoretical and Computational Chemistry Applications to 1 Fluoro 3 Nitronaphthalene
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of medium to large-sized molecules with a favorable balance of accuracy and computational cost. DFT calculations for 1-Fluoro-3-nitronaphthalene enable a detailed understanding of its fundamental chemical nature.
The electronic structure of this compound is dictated by the interplay between the aromatic naphthalene (B1677914) core and the electron-withdrawing nitro (NO₂) group and the electronegative fluorine (F) atom. DFT calculations can precisely map the electron density distribution across the molecule.
Charge Distribution: Methods like Mulliken population analysis are used to assign partial atomic charges, identifying electron-rich and electron-deficient regions. researchgate.netirjweb.com In this compound, the high electronegativity of the fluorine and oxygen atoms results in a significant accumulation of negative charge on these atoms. Conversely, the carbon atom attached to the fluorine, the nitrogen atom of the nitro group, and adjacent ring carbons are rendered electrophilic (electron-deficient). researchgate.net This charge polarization is crucial for predicting intermolecular interactions and the sites susceptible to nucleophilic or electrophilic attack.
Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. ijpsat.org For aromatic compounds, these orbitals are typically π-type orbitals delocalized over the ring system.
In this compound, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted naphthalene. The fluorine atom, being highly electronegative, also contributes to lowering the orbital energies. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. ijpsat.org
Table 1: Representative Frontier Orbital Energies for Substituted Naphthalenes Note: These values are illustrative, based on typical DFT results for related compounds, as specific experimental or computational values for this compound are not readily available in the cited literature. Actual values depend on the specific DFT functional and basis set used.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene | -6.1 | -1.9 | 4.2 |
| 1-Nitronaphthalene (B515781) | -6.8 | -3.2 | 3.6 |
| 1-Fluoronaphthalene | -6.3 | -1.7 | 4.6 |
| This compound (Expected) | ~ -7.0 | ~ -3.5 | ~ 3.5 |
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. researchgate.net
For this compound, this approach can be used to predict the outcome of further chemical transformations, such as additional electrophilic aromatic substitution. The existing fluoro and nitro groups act as directors for incoming electrophiles. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. DFT calculations can quantify the activation energy barriers for substitution at each possible position on the naphthalene rings. The position with the lowest transition state energy corresponds to the most favorable reaction pathway, thus predicting the regioselectivity of the reaction. prezi.com These calculations provide insights beyond simple resonance-based arguments by accounting for the complete electronic and geometric structure of the transition state.
Quantum Chemical Descriptors for Reactivity and Selectivity
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the molecule's electronic structure. jmcs.org.mxresearchgate.netscielo.org.mx These descriptors offer a quantitative scale for predicting the reactivity and selectivity of molecules like this compound.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. rasayanjournal.co.in
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).
For this compound, the presence of the nitro group significantly increases its electrophilicity index, classifying it as a strong electrophile. Local reactivity descriptors, such as Fukui functions , pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its chemical selectivity. jmcs.org.mx
Table 2: Calculated Quantum Chemical Descriptors for Nitronaphthalenes Data adapted from a quantitative structure-activity relationship study on nitronaphthalenes. researchgate.net These values provide a reference for the expected properties of this compound.
| Descriptor | 1-Nitronaphthalene | 2-Nitronaphthalene |
| Heat of Formation (ΔHf) (kcal/mol) | 33.72 | 32.74 |
| HOMO Energy (eV) | -9.92 | -9.84 |
| LUMO Energy (eV) | -1.53 | -1.43 |
| Dipole Moment (Debye) | 4.16 | 4.54 |
Modeling of Electron Transfer Processes in Aromatic Nitration
The mechanism of aromatic nitration, a fundamental reaction in organic chemistry, has been subject to extensive theoretical study. While the classical mechanism involves the direct attack of the nitronium ion (NO₂⁺) to form a sigma complex, computational models have provided strong evidence for an alternative pathway involving a single-electron transfer (SET).
In the SET mechanism, the aromatic compound first donates an electron to the nitronium ion. This creates a radical cation of the aromatic molecule and a nitrogen dioxide radical. These two species then combine to form the final product. DFT calculations can model the energetics of this electron transfer process. The feasibility of the SET pathway is highly dependent on the ionization potential of the aromatic substrate. For electron-rich aromatic systems, the SET mechanism is considered more favorable. While naphthalene is less electron-rich than benzene, computational studies allow for a direct comparison of the energy barriers for both the classical polar mechanism and the SET pathway, providing a nuanced understanding of how substrates like this compound engage in such reactions.
Simulation of Spectroscopic Signatures and Excited State Dynamics
Computational methods are invaluable for interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qamdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated that can be compared directly with experimental measurements. researchgate.net For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and help assign specific absorption bands to corresponding electronic transitions, such as π→π* transitions within the aromatic system or n→π* transitions involving the nitro group.
Beyond predicting spectra, computational chemistry can simulate the fate of a molecule after it absorbs light. The study of excited-state dynamics involves mapping the potential energy surfaces of the electronic excited states to understand the pathways for energy dissipation, such as fluorescence, phosphorescence, or non-radiative decay. rsc.orgnsf.gov For complex systems, methods like non-adiabatic molecular dynamics can simulate the motion of atoms in the excited state, revealing the timescales and mechanisms of processes like photoisomerization or intersystem crossing. nih.gov These advanced simulations provide a molecular-level movie of the events that follow photoexcitation. nih.govyoutube.com
Strategic Utility As a Building Block in Complex Organic Synthesis Research
Precursor in the Synthesis of Advanced Functionalized Naphthalene (B1677914) Scaffolds
The primary utility of 1-fluoro-3-nitronaphthalene lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group significantly activates the naphthalene ring towards nucleophilic attack, facilitating the displacement of the fluorine atom, which serves as an excellent leaving group in this context. This reactivity profile makes this compound an ideal starting material for the synthesis of a wide array of functionalized naphthalene derivatives.
Researchers can introduce a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to displace the fluorine atom and append diverse functional groups to the naphthalene scaffold. This strategy allows for the systematic modification of the electronic and steric properties of the resulting molecules, enabling the synthesis of tailored compounds with specific functionalities.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Class | Potential Application |
| Amine | Primary or Secondary Amine (e.g., Aniline, Morpholine) | 1-Amino-3-nitronaphthalenes | Precursors for dyes, pharmaceuticals, and materials |
| Alkoxide | Sodium Methoxide | 1-Methoxy-3-nitronaphthalene | Intermediates in natural product synthesis |
| Thiolate | Sodium Thiophenoxide | 1-Thiophenyl-3-nitronaphthalene | Building blocks for organosulfur compounds |
| Carbon Nucleophile | Malonate Ester Enolate | Alkylated 3-nitronaphthalene derivatives | Precursors for complex carbocyclic systems |
The subsequent reduction of the nitro group in the resulting 3-nitro-1-substituted naphthalene derivatives to an amino group provides a handle for further functionalization, such as diazotization followed by substitution or amide bond formation. This two-step sequence—SNAr followed by nitro group reduction—offers a powerful and versatile platform for the construction of highly substituted and complex naphthalene scaffolds.
Role in Late-Stage Functionalization Methodologies for Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This approach avoids the need for de novo synthesis of each analog and allows for rapid exploration of structure-activity relationships. While specific documented examples of this compound in LSF are not extensively reported in readily available literature, its inherent reactivity makes it a conceptually ideal reagent for such applications.
In a hypothetical LSF scenario, a complex molecule containing a nucleophilic moiety could be reacted with this compound to introduce the 3-nitronaphthyl group. The mild conditions often associated with SNAr reactions on activated fluoroarenes would be advantageous for substrates sensitive to harsh reagents. The introduced nitronaphthalene unit could serve to modulate the physicochemical properties of the parent molecule, such as its lipophilicity, electronic properties, or photophysical characteristics. Furthermore, the nitro group could be subsequently transformed into other functionalities, providing further avenues for diversification.
The principle is well-established with similar activated fluoroaromatic compounds, where the introduction of a new aromatic moiety can significantly impact the biological activity or material properties of the parent molecule. The application of this compound in this context remains an area with potential for future exploration.
Development of Novel Fluorine- and Nitrogen-Containing Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing analogues are of significant interest due to their unique electronic and photophysical properties, finding applications in organic electronics, sensors, and as fluorescent probes. This compound serves as a valuable starting material for the synthesis of novel PAHs containing both fluorine and nitrogen atoms.
The reactivity of the C-F and C-NO₂ bonds allows for a variety of synthetic transformations to build more complex fused aromatic systems. For instance, the fluorine atom can be displaced by a nucleophile that is part of another aromatic system, leading to the formation of larger, fused polycyclic structures. Additionally, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocyclic rings fused to the naphthalene core.
While specific, large-scale syntheses of complex polycyclic systems originating directly from this compound are not widely documented, the fundamental reactions that would enable such transformations are well-established in organic synthesis. The combination of fluorine and nitrogen functionalities within the same building block offers a unique entry point to a diverse range of novel polycyclic aromatic systems with potentially interesting optoelectronic properties.
Design and Synthesis of Derivatives for Specialized Academic Applications
The tailored synthesis of derivatives of this compound allows for the creation of molecules with specific properties for various academic research applications. By carefully selecting the nucleophile in the SNAr reaction, researchers can design and synthesize molecules for a range of specialized purposes.
Table 2: Potential Specialized Applications of this compound Derivatives
| Derivative Class | Potential Application | Rationale |
| Fluorescent Probes | 1-(Dansylamino)-3-nitronaphthalene | The nitronaphthalene moiety can act as a quencher or a modulator of the fluorescence of the dansyl group, potentially creating a sensor for specific analytes or environmental changes. |
| Molecular Rotors | 1-(N,N-Dialkylamino)-3-nitronaphthalene | The push-pull electronic nature of the donor amino group and the acceptor nitro group can lead to interesting photophysical properties, including solvent-dependent fluorescence, making them suitable for studying viscosity and microenvironments. |
| Chiral Ligands | Derivatives with chiral amines or alcohols | These could be explored as ligands in asymmetric catalysis, where the rigid naphthalene backbone and the specific electronic environment could influence the stereochemical outcome of reactions. |
| Materials Science Precursors | Polymers incorporating the 3-nitronaphthalene unit | The introduction of this polar, electron-deficient moiety into a polymer backbone could influence its electronic properties, thermal stability, and morphology. |
The ability to precisely control the functionalization of the naphthalene core through the strategic use of this compound as a starting material makes it a valuable tool for synthetic chemists engaged in fundamental research across various disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
